2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both indole and isoindole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The isoindole moiety can be introduced through a cyclization reaction involving a phthalic anhydride derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted indole and isoindole derivatives, which can have different biological activities .
Scientific Research Applications
2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Indolinone: Shares the indole structure but lacks the isoindole moiety.
Oxindole: Another indole derivative with different functional groups.
1,3-Dihydroindol-2-one: Similar structure but with variations in the substituents.
Uniqueness
2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of indole and isoindole moieties, which allows it to interact with a broader range of biological targets compared to its similar compounds .
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-18(21-13-11-14-6-1-4-9-17(14)21)10-5-12-22-19(24)15-7-2-3-8-16(15)20(22)25/h1-4,6-9H,5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJCSQGZHUANAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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